3-ethyl-6-nitro-1H-indole
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Overview
Description
3-ethyl-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, making them important in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-ethyl-6-nitro-1H-indole can be achieved through various synthetic routes. One common method involves the nitration of 3-ethylindole using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the indole ring .
Industrial production methods for indole derivatives often involve the use of palladium-catalyzed reactions, such as the Larock indole synthesis, which allows for the formation of highly functionalized indole units .
Chemical Reactions Analysis
3-ethyl-6-nitro-1H-indole undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The indole ring can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, tin(II) chloride, and various electrophilic reagents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-ethyl-6-nitro-1H-indole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-ethyl-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The indole ring system is known to bind to multiple receptors and enzymes, influencing various biological processes .
Comparison with Similar Compounds
3-ethyl-6-nitro-1H-indole can be compared with other similar compounds, such as:
3-ethyl-1H-indole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-nitro-1H-indole:
3-methyl-6-nitro-1H-indole: Similar structure but with a methyl group instead of an ethyl group, leading to differences in reactivity and biological activity.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-ethyl-6-nitro-1H-indole |
InChI |
InChI=1S/C10H10N2O2/c1-2-7-6-11-10-5-8(12(13)14)3-4-9(7)10/h3-6,11H,2H2,1H3 |
InChI Key |
MYLQPXGXHOIHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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